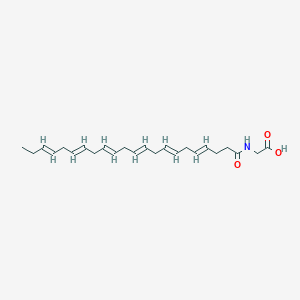
Hyponitric acid, disodium salt (8CI,9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hyponitric acid, disodium salt (8CI,9CI) is a chemical compound known for its diverse applications in various scientific fields. It is a salt derived from the reaction of quinone oxime with alkali metal hydroxide, resulting in a compound with significant bioactive properties . This compound is particularly noted for its insecticidal and fungicidal activities, making it valuable in agriculture and pest control .
Preparation Methods
The synthesis of disodium;hydroxyimino(dioxido)azanium typically involves a two-step process . The first step is the reaction of quinone oxime with sodium hydroxide to form the sodium salt of the quinone oxime . This is followed by a reaction with a divalent metal salt to obtain the final product . Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring the compound’s purity and efficacy .
Chemical Reactions Analysis
Hyponitric acid, disodium salt (8CI,9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include nitrous acid, sodium nitrite, and strong acids like hydrochloric acid . Major products formed from these reactions include aryl chlorides, aryl bromides, and aryl cyanides . These reactions are often utilized in the synthesis of other bioactive compounds and in the modification of existing chemical structures .
Scientific Research Applications
Hyponitric acid, disodium salt (8CI,9CI) has a wide range of applications in scientific research . In chemistry, it is used as a precursor for the synthesis of various azo dye derivatives, which have significant applications in the pharmaceutical and textile industries . In biology and medicine, it is explored for its potential as an anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, and anti-bacterial agent . Its ability to bind to DNA and its role in molecular recognition make it a valuable tool in biomedical research .
Mechanism of Action
The mechanism of action of disodium;hydroxyimino(dioxido)azanium involves its interaction with specific molecular targets and pathways . It acts by opening ATP-sensitive potassium channels, leading to hyperpolarization of cell membranes and a decrease in calcium influx . This results in reduced release of insulin and other cellular responses . The compound’s ability to modulate these pathways makes it effective in various therapeutic applications .
Comparison with Similar Compounds
Hyponitric acid, disodium salt (8CI,9CI) can be compared with other similar compounds, such as diazonium salts and other quinone oxime derivatives . While these compounds share some chemical properties, disodium;hydroxyimino(dioxido)azanium is unique in its specific bioactive properties and its ability to undergo a wide range of chemical reactions . Similar compounds include various diazonium salts and quinone oxime derivatives, each with their own unique applications and properties .
Properties
IUPAC Name |
disodium;hydroxyimino(dioxido)azanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HN2O3.2Na/c2*3-1-2(4)5;;/h2*(H-,1,3,4,5);;/q2*-1;2*+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLCNSIKSRXFSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=[N+]([O-])[O-])O.N(=[N+]([O-])[O-])O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
N(=[N+](\[O-])/[O-])\O.N(=[N+](\[O-])/[O-])\O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2N4Na2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-2-(dimethylamino)cyclohexyl)-N-methylacetamide,monohydrochloride](/img/structure/B8100921.png)



![(8R,9S,10R,13S,14S,17S)-4-chloro-10,13,17-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B8100951.png)



![4-[2-(methylamino)propyl]phenol;sulfuric acid](/img/structure/B8100964.png)
![3-[[(4-Hydroxyphenyl)amino]methyl]benzothiazole-2-thione chloride](/img/structure/B8100969.png)

![3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-2-hydroxy-5,6-dimethoxy-1H-pyridin-4-one](/img/structure/B8100986.png)

![3a,5a-dihydroxy-11a-methyl-7-[(6-methyloxan-2-yl)oxy]-1-(6-oxopyran-3-yl)-dodecahydro-1H-cyclopenta[a]phenanthrene-9a-carbaldehyde](/img/structure/B8100997.png)
